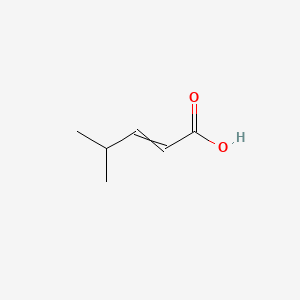

2-Pentenoic acid, 4-methyl-

Description

4-Methyl-2-pentenoic acid (IUPAC name: (2E)-4-methylpent-2-enoic acid) is an α,β-unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . It exists as a stereoisomer, predominantly in the (2E)-configuration, where the methyl group at position 4 and the carboxylic acid group at position 1 are on opposite sides of the double bond. This compound is identified in natural sources, such as the latex of Calotropis gigantea, where it may contribute to bioactive properties . Its CAS registry numbers include 117831-56-8 (E-form) and 10321-71-8 (unspecified stereochemistry) .

Properties

IUPAC Name |

4-methylpent-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOXMQCWUWZZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065035 | |

| Record name | 2-Pentenoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10321-71-8 | |

| Record name | 4-Methyl-2-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10321-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentenoic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentenoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-pentenoic acid, 4-methyl- typically involves the use of propylene alcohol and orthoacetate as the main starting materials. The process includes ester exchange and rearrangement reactions under the influence of a catalyst to form 4-pentenoic ester. This ester is then subjected to hydrolysis, acidification, layering, and rectification in an alkaline solution to yield 2-pentenoic acid, 4-methyl- .

Industrial Production Methods: Industrial production methods for 2-pentenoic acid, 4-methyl- often involve catalytic rearrangement of pentenoic acids. For instance, 2-pentenoic acid can be synthesized from divinyl and carbon monoxide under the catalysis of noble metals like platinum or palladium .

Chemical Reactions Analysis

Types of Reactions: 2-Pentenoic acid, 4-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: This compound can undergo substitution reactions, particularly at the double bond, using halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like bromine in the presence of light or a catalyst.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated compounds.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 4-Methylpent-2-enoic acid

- Molecular Formula : C₆H₁₀O₂

- CAS Registry Number : 10321-71-8

- Molecular Weight : 114.14 g/mol

Industrial Applications

-

Chemical Synthesis :

- 2-Pentenoic acid, 4-methyl- serves as a precursor in the synthesis of various organic compounds. It is particularly useful in the production of polymers and other complex molecules due to its reactive double bond.

- Surfactants and Processing Agents :

- Flavoring Agents :

Pharmaceutical Applications

- Medical Research :

- Metabolic Studies :

Case Study 1: Separation Techniques

A study published in the ACS Sustainable Chemistry & Engineering journal explored the separation of crotonic acid and 2-pentenoic acid using a spinning band distillation column under vacuum conditions. This research demonstrated the feasibility of efficiently separating these acids, highlighting the importance of 2-pentenoic acid in chemical processes .

Case Study 2: Flavor Profile Analysis

Research conducted by The Good Scents Company provided insights into the flavor profile of 4-methyl-2-pentenoic acid. The compound was tested for its sensory characteristics, revealing its potential use in enhancing flavors in food products .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 2-pentenoic acid, 4-methyl- involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic processes. For example, it has been shown to inhibit fatty acid oxidation in mitochondria, which can impact energy production and metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

a) 4-Pentenoic Acid (C₅H₈O₂)

- Key Differences : Lacks the methyl group at position 4.

- Biological Activity : Inhibits ornithine transcarbamylase (OTC) activity in rat liver homogenates, reducing enzyme activity to 57% of control at 1 mM concentration. This effect is attributed to its metabolite rather than the parent compound .

- pH Sensitivity: Unlike 4-methyl-2-pentenoic acid, 2-pentenoic acid exhibits pH-dependent inhibition; at pH 5.3, it may mimic 4-pentenoic acid’s effects .

b) 2-Methyl-4-Pentenoic Acid (C₆H₁₀O₂)

- Key Differences : The methyl group is at position 2 instead of 4, altering steric and electronic properties.

- Synonym: Referred to as "methyl-4-pentenoic acid" in essential oil analyses .

- Applications: Used in synthetic chemistry, such as in the preparation of esters like ethyl 2-methyl-4-pentenoate (CAS 53399-81-8), which has a molecular weight of 142.20 g/mol .

c) 4-Methyl-4-Pentenoic Acid (C₆H₁₀O₂)

Ester Derivatives

Esterification of 4-methyl-2-pentenoic acid enhances volatility and alters bioactivity:

Ethyl (2E)-4-methyl-2-pentenoate Formula: C₈H₁₄O₂, Molecular weight: 142.20 g/mol Applications: Used in flavor/fragrance industries due to fruity notes. Exhibits antifungal properties when derived from related acids (e.g., pentanoic acid,4-methyl-, ethyl ester) .

Methyl 4-methyl-2-pentenoate Formula: C₇H₁₂O₂, Molecular weight: 128.17 g/mol Characterization: Analyzed via NIST-standardized mass spectrometry, with key fragments at m/z 85 (base peak) and 43 .

Phenylmethyl Ester (C₁₃H₁₆O₂)

Physicochemical Properties and Isomerism

Physical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 4-Methyl-2-pentenoic acid | C₆H₁₀O₂ | 114.14 | ~220 (estimated) | ~1.01 |

| 4-Pentenoic acid | C₅H₈O₂ | 100.12 | 195–200 | 1.01 |

| Ethyl 4-methyl-2-pentenoate | C₈H₁₄O₂ | 142.20 | ~160–165 | 0.92–0.95 |

| 2-Methyl-4-pentenoic acid | C₆H₁₀O₂ | 114.14 | ~210 (estimated) | ~1.02 |

Biological Activity

2-Pentenoic acid, 4-methyl- (also known as 4-Methyl-2-pentenoic acid) is an organic compound classified as a methyl-branched fatty acid. Its molecular formula is , and it is characterized by a double bond in its structure, which contributes to its biological activity. This article discusses the biological activity of this compound, including its metabolic pathways, potential applications in medical research, and safety assessments.

- IUPAC Name : (2Z)-4-methylpent-2-enoic acid

- CAS Registry Number : 10321-71-8

- Monoisotopic Molecular Weight : 114.068079564 g/mol

- Solubility : Slightly soluble in water; soluble in acetone, ether, and ethanol.

Metabolism and Biochemical Pathways

Research indicates that 4-methyl-2-pentenoic acid is involved in various metabolic pathways. It is primarily metabolized through the β-oxidation pathway, which is essential for fatty acid metabolism. This process breaks down fatty acids to produce energy in the form of ATP. The compound's branched structure may influence its metabolic rate compared to straight-chain fatty acids.

Case Studies

- Flavoring Agent Assessment :

-

Volatile Aroma Profile :

- In a study focusing on the volatile aroma compounds produced during fermentation processes, 4-methyl-2-pentenoic acid was identified as a significant contributor to the aroma profile of certain fermented foods. This highlights its potential application in enhancing flavor profiles in food technology .

Research Findings

Recent literature reviews and studies have highlighted several key findings regarding the biological activity of 4-methyl-2-pentenoic acid:

Applications

4-Methyl-2-pentenoic acid has several applications:

- Food Industry : Used as a flavoring agent due to its aromatic properties.

- Medical Research : Investigated for potential therapeutic applications owing to its metabolic properties.

- Chemical Synthesis : Acts as an intermediate in organic synthesis processes.

Q & A

Basic: What are the common synthetic routes for 4-methyl-2-pentenoic acid?

Answer:

4-Methyl-2-pentenoic acid can be synthesized via two primary approaches:

- Chemical synthesis : Esterification or hydrolysis of derivatives, such as methyl 4-methyl-2-pentenoate (CAS 50652-78-3), followed by acid-catalyzed isomerization .

- Microbial synthesis : Metabolic engineering of yeast or bacteria to enhance α-ketoglutarate production, leveraging enzymes like aconitate hydratase and mitochondrial 2-oxocarboxylic acid carriers (e.g., odc1) .

For reproducibility, validate reaction conditions (e.g., solvent purity, catalyst ratios) and monitor isomerization using GC-MS .

Basic: Which analytical techniques are recommended for characterizing 4-methyl-2-pentenoic acid?

Answer:

Key techniques include:

- GC-MS : For identifying volatile derivatives (e.g., methyl esters) and isomer ratios. Predicted spectra for 2-pentenoic acid analogs show distinct fragmentation patterns (e.g., m/z 128 for methyl 4-methyl-2-pentenoate) .

- LC-MS/MS : Detects non-volatile forms in aqueous solutions, with characteristic positive-ion mode peaks at m/z 99–101 .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Basic: How do thermodynamic properties of 4-methyl-2-pentenoic acid compare to structurally similar acids?

Answer:

Data from condensed phase thermochemistry studies (Table 1) highlight differences in boiling points, solubility, and pKa:

| Property | Crotonic Acid | 2-Pentenoic Acid | 4-Methyl-2-Pentenoic Acid* |

|---|---|---|---|

| Boiling Point (°C) | 184.7 | 200–203 | ~195–205 (estimated) |

| Water Solubility (g/L) | 94.0 | 62.9 | ~50–60 (predicted) |

| pKa (25°C) | 4.817 | 5.02 | ~4.9–5.1 |

| Density (g/mL) | 1.027 | 0.99 | ~0.98–1.00 |

*Extrapolated from analogs in and . Use differential scanning calorimetry (DSC) for precise measurements .

Basic: What safety protocols are critical when handling 4-methyl-2-pentenoic acid?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods for volatile derivatives (e.g., methyl esters) due to respiratory irritation risks .

- First Aid : For exposure, rinse skin with water for 15 minutes and seek medical attention. Provide SDS documentation to healthcare providers .

Advanced: How can researchers resolve contradictions in reported pKa or solubility values?

Answer:

Discrepancies often arise from experimental conditions (e.g., temperature, solvent purity). To address this:

- Replicate experiments : Use standardized buffers (e.g., 0.1 M KCl) for pKa determination .

- Validate purity : Employ HPLC or NMR to confirm compound integrity .

- Computational modeling : Compare experimental data with COSMO-RS predictions for aqueous solubility .

Advanced: How can structural isomers of 4-methyl-2-pentenoic acid be distinguished?

Answer:

- NMR : NMR distinguishes positional isomers (e.g., 3-methyl vs. 4-methyl) via coupling constants and chemical shifts (e.g., δ 5.8–6.2 ppm for α,β-unsaturated protons) .

- Chromatography : Use chiral columns or derivatization (e.g., Mosher esters) to separate enantiomers .

- Isomer-Specific MS Fragmentation : Compare fragmentation patterns in GC-MS (e.g., m/z 85 for 4-methyl vs. m/z 71 for 3-methyl derivatives) .

Advanced: What strategies optimize microbial synthesis yields of 4-methyl-2-pentenoic acid?

Answer:

- Gene Knockouts : Delete competing pathways (e.g., ald2/ald3 in yeast reduces byproduct formation by 52.8%) .

- Enzyme Overexpression : Enhance α-ketoglutarate flux via L-glutamate oxidase (strlgox) to boost precursor availability .

- CRISPR/Cas9 Editing : Achieve 100% knockout efficiency for terminal acetyltransferase (atf1) using 500-bp homology arms .

Advanced: What reaction mechanisms govern the isomerization of 4-methyl-2-pentenoate derivatives?

Answer:

- Acid-Catalyzed Isomerization : Proceeds via carbocation intermediates, favoring thermodynamically stable trans-isomers .

- Radical Pathways : Iodine-mediated isomerization (e.g., using ) involves halogen radical chain reactions, confirmed via isotopic labeling .

Validate mechanisms using kinetic isotope effects (KIE) or DFT calculations .

Advanced: How can computational models predict spectroscopic properties of 4-methyl-2-pentenoic acid?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.